REACTION_CXSMILES
|
C([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]1[O:11][C:12]([C:15](=[O:17])[CH3:16])=[CH:13][CH:14]=1)(=O)C.C[O-].[Na+]>CO>[C:15]([C:12]1[O:11][C:10]([CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][OH:4])=[CH:14][CH:13]=1)(=[O:17])[CH3:16] |f:1.2|
|
Name
|
5-(5-Acetyl-2-furanyl)pentanol acetate
|
Quantity
|
60.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCCCC=1OC(=CC1)C(C)=O
|
Name
|
sodium methoxide
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the product isolated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=C(O1)CCCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |